molecular formula C17H19ClN2O3S B2449941 1-(2-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1251608-89-5

1-(2-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No. B2449941
CAS RN: 1251608-89-5
M. Wt: 366.86
InChI Key: KSNSYGNZSISJLF-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a chemical compound that has gained significant attention in scientific research in recent years. This compound is known for its potential therapeutic applications and has been extensively studied for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Pharmacological Characterization

Compounds structurally related to "1-(2-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one" have been explored for their affinity and selectivity towards κ-opioid receptors, demonstrating potential in treating depression and addiction disorders. For example, Grimwood et al. (2011) described a novel κ-opioid receptor (KOR) antagonist with high affinity for human, rat, and mouse KOR, suggesting a potential framework for developing treatments for depression and addiction through modulation of the KOR pathway (Grimwood et al., 2011).

Antimicrobial and Antifungal Activities

Research by Patel and Agravat (2007) on new pyridine derivatives, including compounds with a piperidinyl moiety, showcased significant antibacterial and antifungal activities. This suggests that derivatives of "1-(2-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one" could have potential applications in developing antimicrobial agents (Patel & Agravat, 2007).

Synthesis and Structural Studies

The synthesis and structural characterization of related compounds, as described by Cheng De-ju (2015), highlight the importance of structural analysis in understanding the interactions and potential bioactivities of these molecules. This work implies that similar studies on "1-(2-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one" could yield insights into its pharmacological potential and applications in drug development (Cheng De-ju, 2015).

Molecular Interaction Studies

The investigation of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor by Shim et al. (2002) demonstrates the role of structural and electronic properties in receptor binding and activity. This study suggests that analyzing the molecular interactions of "1-(2-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one" could reveal its potential as a modulator of receptor pathways (Shim et al., 2002).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c18-16-7-3-2-6-14(16)12-19-13-15(8-9-17(19)21)24(22,23)20-10-4-1-5-11-20/h2-3,6-9,13H,1,4-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNSYGNZSISJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

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